BenchChemオンラインストアへようこそ!

Divaricoside

Cardiotonic steroid pharmacology Calcium dependency Inotropic selectivity

Divaricoside is a cardenolide glycoside isolated from Strophanthus divaricatus, structurally defined as sarmentogenin 3-O-α-L-oleandroside. While classed among cardiac glycosides such as digoxin and ouabain, divaricoside exhibits a distinct pharmacological profile that precludes simple class-based substitution.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
CAS No. 508-84-9
Cat. No. B1198387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivaricoside
CAS508-84-9
Synonymsdivaside
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O
InChIInChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20+,21+,22+,23-,25-,26+,27-,28-,29+,30-/m0/s1
InChIKeyLEORFFVSVUWAEY-WJOPOJKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Divaricoside (CAS 508-84-9): Procurement-Grade Cardenolide for Cardiac and Oncology Research


Divaricoside is a cardenolide glycoside isolated from Strophanthus divaricatus, structurally defined as sarmentogenin 3-O-α-L-oleandroside [1]. While classed among cardiac glycosides such as digoxin and ouabain, divaricoside exhibits a distinct pharmacological profile that precludes simple class-based substitution. Its lower dependence on extracellular Ca²⁺ for inotropic action [2], unique modulation of Mcl-1 in oral squamous cell carcinoma models [3], and potent calcium-mobilizing effect mediated through T-type calcium channels [4] collectively differentiate it from clinically established cardenolides.

Why Generic Cardiac Glycoside Substitution Fails for Divaricoside-Specific Research Applications


Cardiac glycosides are not pharmacologically interchangeable despite a shared Na⁺/K⁺-ATPase inhibitory mechanism. Divaricoside exhibits a distinctly lower dependence on extracellular Ca²⁺ for both inotropic and toxic effects compared to the reference cardenolide ouabain [1]. Furthermore, its antitumor mechanism in oral squamous cell carcinoma (OSCC) involves targeted downregulation of the anti-apoptotic protein Mcl-1—a pathway not uniformly engaged by all cardiac glycosides [2]. These differences mean that substituting divaricoside with digoxin, digitoxin, or ouabain in experimental protocols will alter calcium-handling dynamics and may fail to replicate Mcl-1-dependent apoptotic signaling.

Divaricoside (508-84-9) – Quantitative Differentiation Evidence Against Comparator Cardiac Glycosides


Divaricoside vs. Ouabain: Reduced Extracellular Ca²⁺ Dependence for Inotropic and Toxic Effects

In isolated rabbit left atria, the cardiac glycoside preparation divasid (with divaricoside as the main constituent) showed markedly different calcium dependence compared to ouabain. While ouabain's inotropic and toxic effects were enhanced as extracellular Ca²⁺ concentration increased from 0.9 to 2.4 mM, divasid's peak effect time (PET) and toxic effect time (TET) did not differ significantly across this Ca²⁺ range [1]. This indicates that divaricoside's pharmacological action is less sensitive to fluctuations in extracellular calcium, a property that may confer a wider therapeutic index under conditions of variable serum calcium.

Cardiotonic steroid pharmacology Calcium dependency Inotropic selectivity

Divaricoside-Induced [Ca²⁺]i Elevation in Ventricular Myocytes: T-Type Calcium Channel Mediation

In Fura-2/AM-loaded guinea pig ventricular myocytes, divaricoside at 800 nmol/L elevated intracellular free calcium ([Ca²⁺]i) by (243±36)% in normal Tyrode's solution [1]. This elevation was abolished in Ca²⁺-free medium, and was largely blocked (to near baseline) by the T-type calcium channel blocker NiCl₂ (40 μmol/L). In contrast, pretreatment with the L-type calcium channel blocker CdCl₂ (100 μmol/L) only partially attenuated the response, leaving a residual elevation of (63±10)% [1]. This pharmacological profile—predominant T-type channel mediation—distinguishes divaricoside from digoxin and ouabain, whose positive inotropic effects are primarily attributed to L-type calcium channel and Na⁺/Ca²⁺ exchanger modulation.

Intracellular calcium mobilization T-type calcium channel Cardiac myocyte physiology

Divaricoside in OSCC: Mcl-1 Downregulation as a Differentiated Anticancer Mechanism

In SCC2095 and OECM-1 oral squamous cell carcinoma lines, divaricoside inhibited cell growth in a dose- and time-dependent manner (MTT assay) and induced apoptosis via caspase-3 activation and Mcl-1 downregulation [1]. Importantly, overexpression of Mcl-1 partially reversed divaricoside-induced cell death, confirming the mechanistic centrality of Mcl-1 suppression [1]. This contrasts with digoxin and digitoxin, whose anticancer mechanisms in OSCC models have been more commonly associated with Src/STAT3 and HIF-1α pathway inhibition rather than direct Mcl-1 modulation.

Oral squamous cell carcinoma Mcl-1 apoptosis Cardiac glycoside anticancer

Divaricoside Induces Autophagy in OSCC Cells Without Autophagy-Dependent Apoptosis

Transmission electron microscopy and western blot analyses in SCC2095 cells demonstrated that divaricoside induces autophagy; however, co-treatment with autophagy inhibitors did not affect divaricoside-mediated apoptosis [1]. This uncoupling of autophagy induction from apoptosis execution contrasts with digoxin, where autophagy contributes to cytotoxicity in certain cancer models. The finding positions divaricoside as a useful probe for studying autophagy–apoptosis crosstalk independently of confounding autophagy-dependent cell death.

Autophagy induction Cardiac glycoside Apoptosis-independent autophagy

Divaricoside Molluscicidal Activity: A Non-Cardiac Bioactivity Dimension Absent in Clinical Cardiac Glycosides

Divaricoside demonstrated significant molluscicidal activity against Oncomelania snails, achieving >90% mortality within 72 hours under laboratory conditions (25±1°C room temperature, 23±1°C water temperature) across multiple formulation methods [1]. This bioactivity is not documented for digoxin, digitoxin, or ouabain at comparable concentrations, and represents a distinct non-cardiac application domain. In isolated snail foot muscle preparations, divaricoside also significantly reduced contraction frequency compared to blank controls (P<0.05) [2].

Molluscicidal activity Snail control Non-cardiac bioactivity

Divaricoside (508-84-9): Evidence-Backed Research and Industrial Application Scenarios


Cardiac Glycoside Structure–Activity Relationship (SAR) Studies Requiring Ca²⁺-Independent Cardiotonic Probes

Divaricoside's demonstrated independence from extracellular Ca²⁺ for inotropic and toxic effect timing (0.9–2.4 mM Ca²⁺ range), in direct contrast to ouabain [1], makes it a critical tool compound for SAR campaigns dissecting the structural determinants of Ca²⁺ dependency among cardenolides.

T-Type Calcium Channel Pharmacology in Cardiac Myocyte Models

With its [Ca²⁺]i elevation predominantly mediated through T-type calcium channels (blocked by NiCl₂; only partial attenuation by L-type blocker CdCl₂) [1], divaricoside serves as a selective pharmacological activator for T-type channel studies, filling a gap not addressed by L-type-biased cardenolides such as digoxin.

Mcl-1-Targeted Anticancer Agent Discovery in Oral Squamous Cell Carcinoma

Divaricoside is one of few cardiac glycosides with documented Mcl-1 downregulation as a primary pro-apoptotic mechanism in OSCC, confirmed by rescue experiments with Mcl-1 overexpression [1]. This positions divaricoside as a lead-like molecule for developing Mcl-1-targeted therapies for head and neck cancers.

Autophagy–Apoptosis Crosstalk Research Requiring Uncoupled Pathway Modulation

Divaricoside uniquely induces autophagy without autophagy-dependent apoptosis in OSCC cells [1], enabling researchers to study autophagy signaling independently of cell death confounders—a capability not offered by digoxin, where autophagy contributes to cytotoxicity.

Quote Request

Request a Quote for Divaricoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.